N-(2-tert-butylphenyl)-2-(hydroxyimino)acetamide
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Overview
Description
N-(2-tert-butylphenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, and a hydroxyimino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-tert-butylphenylamine with glyoxylic acid oxime. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactors, for example, can provide better control over reaction parameters and improve the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-2-(hydroxyimino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-tert-butylphenyl)-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may also influence the compound’s binding affinity and specificity by providing steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylphenyl)-2-(hydroxyimino)propionamide: Similar structure with a propionamide moiety instead of acetamide.
N-(2-tert-butylphenyl)-2-(hydroxyimino)butyramide: Contains a butyramide moiety.
N-(2-tert-butylphenyl)-2-(hydroxyimino)valeramide: Features a valeramide moiety.
Uniqueness
N-(2-tert-butylphenyl)-2-(hydroxyimino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions with other molecules and its overall stability .
Properties
CAS No. |
57816-96-3 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)9-6-4-5-7-10(9)14-11(15)8-13-16/h4-8,16H,1-3H3,(H,14,15) |
InChI Key |
HZKVBQBKNTUSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C=NO |
Origin of Product |
United States |
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